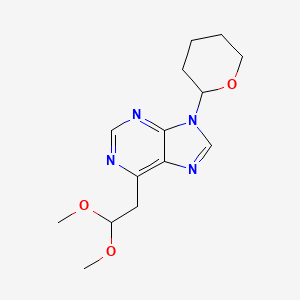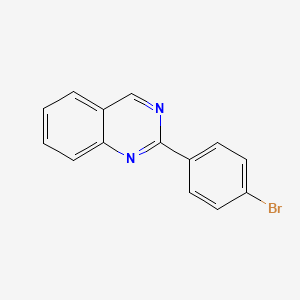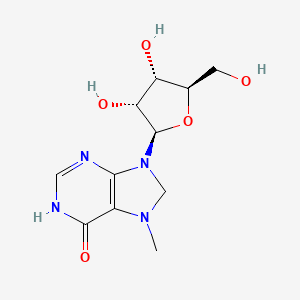
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one is a quinazoline derivative known for its diverse applications in scientific research This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with 2-aminobenzonitrile and reacting it with thiourea can yield the quinazoline core. Subsequent functionalization steps introduce the methylsulfanyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
化学反応の分析
Types of Reactions
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride can be employed.
Substitution: Halogenating agents or alkylating agents are used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted quinazoline derivatives.
科学的研究の応用
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of 7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The presence of the amino and methylsulfanyl groups allows it to form hydrogen bonds and hydrophobic interactions, enhancing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
7-Amino-4-hydroxy-2-naphthalenesulfonic acid: An aminonaphthalenesulfonic acid with similar functional groups but a different core structure.
7-Amino-4-methylcoumarin: A fluorescent probe used for peptide labeling.
Uniqueness
7-Amino-2-(methylsulfanyl)-3-phenylquinazolin-4(3H)-one stands out due to its unique quinazoline core, which imparts distinct chemical properties and biological activities. Its combination of functional groups allows for versatile chemical modifications and diverse applications in research and industry.
特性
CAS番号 |
916137-35-4 |
|---|---|
分子式 |
C15H13N3OS |
分子量 |
283.4 g/mol |
IUPAC名 |
7-amino-2-methylsulfanyl-3-phenylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3OS/c1-20-15-17-13-9-10(16)7-8-12(13)14(19)18(15)11-5-3-2-4-6-11/h2-9H,16H2,1H3 |
InChIキー |
BTGACBLINCRVPV-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(C=CC(=C2)N)C(=O)N1C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




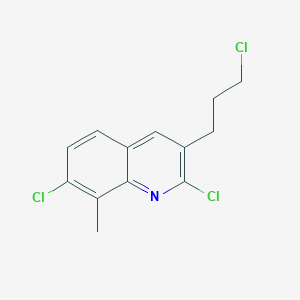

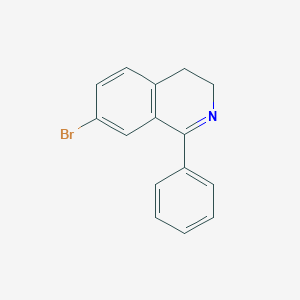
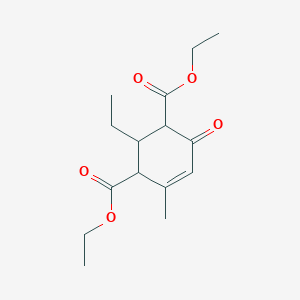

![5-Chloro-2-(3-nitrophenyl)benzo[d]thiazole](/img/structure/B11839847.png)

